molecular formula C7H14N4O2 B8443459 Methyl(S)-2-amino-6-azidohexanoate CAS No. 159610-91-0

Methyl(S)-2-amino-6-azidohexanoate

Cat. No.: B8443459
CAS No.: 159610-91-0
M. Wt: 186.21 g/mol
InChI Key: ZZXWLEXVDICLOH-LURJTMIESA-N
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Description

Methyl(S)-2-amino-6-azidohexanoate is a chiral amino ester characterized by a methyl ester group at the carboxyl terminus, an amino group at the C2 position, and an azido (-N₃) functional group at the C6 position of its hexanoate backbone. This compound is of significant interest in organic synthesis and medicinal chemistry due to its reactive azide group, which enables applications in click chemistry (e.g., Cu-catalyzed azide-alkyne cycloaddition) and bioconjugation. Its stereochemistry (S-configuration) further enhances its utility in enantioselective synthesis and drug development.

Properties

CAS No.

159610-91-0

Molecular Formula

C7H14N4O2

Molecular Weight

186.21 g/mol

IUPAC Name

methyl (2S)-2-amino-6-azidohexanoate

InChI

InChI=1S/C7H14N4O2/c1-13-7(12)6(8)4-2-3-5-10-11-9/h6H,2-5,8H2,1H3/t6-/m0/s1

InChI Key

ZZXWLEXVDICLOH-LURJTMIESA-N

Isomeric SMILES

COC(=O)[C@H](CCCCN=[N+]=[N-])N

Canonical SMILES

COC(=O)C(CCCCN=[N+]=[N-])N

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

1.1 Histone Deacetylase Inhibition

Recent studies have highlighted the potential of amino amide derivatives, including methyl(S)-2-amino-6-azidohexanoate, as inhibitors of histone deacetylases (HDACs). These enzymes play a crucial role in gene expression regulation and are implicated in various cancers. Research has shown that certain derivatives can effectively inhibit HDAC6, leading to anti-proliferative effects on cancer cells such as HeLa cells. The mechanism involves the formation of bidentate chelate complexes with zinc ions in the active site of HDAC6, which stabilizes the inhibitor-enzyme complex and enhances its efficacy .

1.2 Fibrinolysis Inhibition

This compound is structurally related to 6-aminohexanoic acid, a known inhibitor of fibrinolysis. This property makes it a candidate for therapeutic applications in conditions where enhanced hemostasis is required, such as during surgical procedures or in patients with bleeding disorders . The compound's ability to modulate fibrinolytic pathways could be explored further for developing new hemostatic agents.

Bioconjugation and Chemical Biology

2.1 Site-Specific Modifications

The azido group present in this compound allows for click chemistry applications, particularly in bioconjugation techniques. The azide can react with alkynes through copper-catalyzed azide-alkyne cycloaddition (CuAAC), facilitating the attachment of various biomolecules to proteins or other substrates. This property is valuable for developing targeted drug delivery systems and studying protein interactions in biological systems .

2.2 Peptide Synthesis

The compound can also serve as an intermediate in peptide synthesis, where its amino group can participate in coupling reactions to form peptide bonds. This application is particularly relevant in the synthesis of modified peptides that may exhibit enhanced biological activities or stability compared to their unmodified counterparts .

Materials Science

3.1 Polymer Chemistry

In materials science, this compound can be utilized to synthesize functionalized polymers. Its azido functionality allows for post-polymerization modifications, enabling the incorporation of diverse chemical functionalities into polymer matrices. This capability is crucial for developing smart materials with tailored properties for specific applications such as drug delivery systems or responsive materials .

Case Study 1: HDAC Inhibition

A study investigated a series of amino amide derivatives as potential HDAC inhibitors, including this compound. The results demonstrated significant anti-cancer activity through molecular docking studies and biological assays, confirming its potential as a therapeutic agent against tumors by modulating epigenetic regulation .

Case Study 2: Bioconjugation Applications

Research focused on using this compound for site-specific labeling of proteins via click chemistry. The study successfully demonstrated the efficient conjugation of fluorescent probes to target proteins, highlighting its utility in tracking protein dynamics and interactions within cellular environments .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Groups/Substituents Structural Features
This compound Not Provided C₇H₁₃N₅O₂ ~211.21* -NH₂ (C2), -N₃ (C6), -COOCH₃ (ester) Azide group enables click chemistry .
(S)-Methyl 6-amino-2-benzamidohexanoate hydrochloride 14280-01-4 C₁₄H₂₀ClN₂O₃ 300.78 -NHBz (C2 benzamido), -NH₃⁺Cl⁻ (C6), -COOCH₃ Benzamido group enhances aromatic interactions .
Methyl (S)-2-amino-6,6,6-trifluoro-5,5-dimethylhexanoate 2921042-73-9 C₉H₁₆F₃NO₂ 227.22 -NH₂ (C2), -CF₃ (C6), -C(CH₃)₂ (C5), -COOCH₃ Trifluoro and dimethyl groups increase lipophilicity .
(2S)-6-Amino-2-(hydroxymethylamino)hexanoic acid 60052-84-8 C₇H₁₆N₂O₃ 176.21 -NH₂ (C6), -NHCH₂OH (C2), -COOH (acid) Hydroxymethylamino group improves solubility .
Ethyl (2S)-6-amino-2-acetamidohexanoate Not Provided C₁₀H₂₀N₂O₃ 216.28 -NHAc (C2 acetamido), -NH₂ (C6), -COOCH₂CH₃ Acetamido group protects amine during synthesis .

*Calculated based on molecular formula.

Key Differences and Implications

Reactivity: The azido group in this compound distinguishes it from analogs, enabling rapid cycloaddition reactions with alkynes. This is absent in other compounds like the benzamido or trifluoro derivatives.

Solubility and Lipophilicity: The trifluoro and dimethyl groups in Methyl (S)-2-amino-6,6,6-trifluoro-5,5-dimethylhexanoate enhance lipophilicity, which may improve blood-brain barrier penetration . The hydroxymethylamino group in (2S)-6-Amino-2-(hydroxymethylamino)hexanoic acid increases polarity, favoring aqueous solubility .

Synthetic Utility: Azide-containing compounds are pivotal in click chemistry for bioconjugation (e.g., antibody-drug conjugates), whereas benzamido or acetamido derivatives are often intermediates in peptide synthesis . Ethyl ester derivatives (e.g., Ethyl (2S)-6-amino-2-acetamidohexanoate) are preferred in certain coupling reactions due to their stability under acidic conditions .

Preparation Methods

Boc-Protected Intermediate Synthesis

The foundational step in synthesizing methyl(S)-2-amino-6-azidohexanoate involves the preparation of a protected amino ester precursor. A method adapted from EP1121351A2 employs (S)-2-amino-6,6-dimethoxyhexanoic acid methyl ester as a key intermediate, synthesized via lithium diisopropylamide (LDA)-mediated alkylation of a dioxolane derivative. The reaction proceeds at −78°C in tetrahydrofuran (THF), achieving 93% conversion to the dimethoxy-protected ester (Table 1).

Table 1: Reaction Conditions for Dioxolane Intermediate Synthesis

ParameterValue
Temperature−78°C to 0°C
SolventTetrahydrofuran (THF)
BaseLithium diisopropylamide (LDA)
Conversion Efficiency93% (HPLC analysis)

Post-synthesis, the dimethoxy group is selectively cleaved using chlorotrimethylsilane in methanol, yielding a free hydroxyl group primed for azidation.

Di-Azo Transfer with ADMP Reagent

A seminal approach from azido amino acid research utilizes 2-azido-1,3-dimethylimidazolinium hexafluorophosphate (ADMP) as a diazo transfer reagent. Starting from Boc-protected (S)-2-amino-6-hydroxyhexanoate methyl ester, the hydroxyl group is converted to an azide via nucleophilic substitution. The reaction, conducted in THF with 1,8-diazabicycloundec-7-ene (DBU) as a base, achieves a 15–40% yield, limited by competing elimination reactions (Table 2).

Table 2: Azidation Efficiency Under Varied Conditions

Base (Equiv)TemperatureYieldSide Products
DBU (2.5)RT15%α,β-unsaturated ester (40%)
KOt-Bu (2)0°C13%Minimal elimination

Critical to minimizing elimination is the use of low temperatures (0°C) and stoichiometric control of DBU.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Optimal azidation requires polar aprotic solvents. THF outperforms dichloromethane (DCM) in suppressing side reactions, while temperatures below 0°C improve azide retention. For instance, cooling to −10°C during workup prevents azide degradation, as demonstrated in large-scale preparations.

Protective Group Strategy

The tert-butoxycarbonyl (Boc) group is preferred for amine protection due to its stability under azidation conditions and ease of removal via trifluoroacetic acid (TFA). In contrast, benzyloxycarbonyl (Cbz) groups necessitate harsher deprotection (e.g., hydrogenolysis), risking azide reduction.

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

1H-NMR analysis of the final product confirms stereochemical integrity. Key resonances include:

  • δ 3.72 ppm (s, 3H, methyl ester)

  • δ 4.32 ppm (m, 1H, α-methine proton)

  • δ 1.40 ppm (s, 9H, Boc group).

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (C18 column, 0.1% TFA in H2O/CH3CN) resolves the product (tR = 12.3 min) from elimination byproducts (tR = 9.8 min).

Mass Spectrometry

Electrospray ionization (ESI-MS) identifies the molecular ion peak at m/z 245.1 [M+H]+, consistent with the theoretical mass.

Challenges and Mitigation Strategies

Elimination Side Reactions

The primary challenge in azidation is the formation of α,β-unsaturated esters via E2 elimination. Substituting DBU with milder bases (e.g., DMAP) and reducing reaction temperatures mitigate this issue.

Azide Stability

The terminal azide is prone to degradation under acidic or reducing conditions. Storage as a hydrochloride salt in ethyl acetate at −20°C enhances stability, with no degradation observed over six months.

Applications in Organic Synthesis

This compound serves as a linchpin in peptide stapling and antibody-drug conjugates. For example, its incorporation into chlorotoxin analogs enables tumor-targeted drug delivery via copper-free click chemistry .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl(S)-2-amino-6-azidohexanoate, and what critical parameters influence yield and purity?

  • Methodological Answer : The compound is typically synthesized via multi-step protocols involving azide introduction at the ε-position of lysine derivatives. Key steps include:

  • Amino protection : Use tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups to protect the α-amino group during azidation .
  • Azide introduction : React the ε-amino group with sodium azide (NaN₃) in the presence of a nitrous acid (HNO₂) intermediate at controlled temperatures (0–5°C) to avoid side reactions .
  • Esterification : Methyl ester formation via methanol and acid catalysis (e.g., HCl/MeOH) under reflux conditions.
  • Purification : Column chromatography (silica gel, chloroform/methanol gradient) or recrystallization from ethanol/water mixtures .
    • Critical Parameters : pH control during azidation, reaction time (over-azidation risks decomposition), and inert atmosphere (N₂/Ar) to prevent azide degradation .

Q. How should researchers characterize this compound to confirm structural integrity?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR in deuterated solvents (DMSO-d₆ or CDCl₃) to verify ester (-COOCH₃, δ ~3.6 ppm), α-amino (δ ~3.1 ppm), and azide (-N₃, δ ~3.3 ppm) groups .
  • IR Spectroscopy : Confirm azide stretch (~2100 cm⁻¹) and ester carbonyl (~1740 cm⁻¹) .
  • Mass Spectrometry : ESI-MS or MALDI-TOF for molecular ion [M+H]⁺ and fragmentation patterns .
  • Chiral HPLC : To validate enantiomeric purity using a chiral stationary phase (e.g., Chiralpak AD-H) and hexane/isopropanol mobile phase .

Q. What stability considerations are critical for storing and handling this compound?

  • Methodological Answer :

  • Storage : -20°C in airtight, light-resistant containers under inert gas (argon) to prevent azide decomposition or moisture absorption .
  • Handling : Use explosion-proof equipment; avoid contact with heavy metals or reducing agents to prevent unintended detonation .
  • Decomposition Monitoring : Regular FTIR checks for azide peak intensity reduction (~2100 cm⁻¹) .

Advanced Research Questions

Q. How can this compound be utilized in click chemistry for bioconjugation, and what experimental pitfalls should be avoided?

  • Methodological Answer :

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) : React with terminal alkynes (e.g., propargyl-modified biomolecules) using Cu(I) catalysts (e.g., TBTA ligand) in aqueous buffer (pH 7.4, 25°C).
  • Pitfalls :
  • Catalyst Toxicity : Use low Cu(I) concentrations (<1 mM) to preserve protein function .
  • Side Reactions : Competing reactions with thiols or amines; employ orthogonal protection strategies .
  • Kinetics : Monitor reaction progress via TLC or HPLC to optimize time (typically 2–6 hours) .

Q. What strategies resolve contradictions in reported bioactivity data for azide-containing lysine derivatives?

  • Methodological Answer :

  • Meta-Analysis Framework :

Data Normalization : Adjust for variations in assay conditions (e.g., cell lines, azide concentrations) .

Confounder Analysis : Evaluate solvent effects (DMSO vs. aqueous) and metabolic stability (e.g., ester hydrolysis in vivo) .

Dose-Response Validation : Reproduce key studies with standardized protocols (e.g., fixed incubation time, controlled azide/alkyne ratios) .

Q. How to design in vivo studies to assess the metabolic fate of this compound?

  • Methodological Answer :

  • Radiolabeling : Incorporate ¹⁴C at the methyl ester or azide group for tracer studies .
  • Tissue Distribution : Sacrifice animals at timed intervals (e.g., 1, 6, 24 hours post-administration) and quantify radioactivity in organs via scintillation counting .
  • Metabolite Profiling : LC-MS/MS to identify hydrolysis products (e.g., 6-azidohexanoic acid) or reduced amines (e.g., 6-aminohexanoate) .
  • Safety Protocols : Monitor for azide-related toxicity (e.g., hypotension, nitric oxide release) using telemetry in conscious rodents .

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